
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastic materials. Phthalates are known for their extensive applications in various industries, including medical, automotive, and consumer products. This particular compound is characterized by its unique structure, which includes a phthalate backbone with a 4,5-dimethyl-8-carboxyoctyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4,5-dimethyl-8-carboxyoctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-8-carboxyoctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Mono(4,5-dimethyl-8-carboxyoctyl)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic metabolites.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phthalates in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of phthalates on living organisms.
Medicine: Studies investigate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used to develop new plasticizers with improved properties and reduced environmental impact.
Mécanisme D'action
The mechanism of action of Mono(4,5-dimethyl-8-carboxyoctyl)phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. The compound binds to nuclear receptors, altering gene expression and affecting various physiological processes.
Comparaison Avec Des Composés Similaires
- Di-2-ethylhexyl phthalate (DEHP)
- Butyl benzyl phthalate (BBzP)
- Di-n-octyl phthalate (DnOP)
Comparison: Mono(4,5-dimethyl-8-carboxyoctyl)phthalate is unique due to its specific side chain structure, which influences its physical and chemical properties. Compared to DEHP, BBzP, and DnOP, it may exhibit different reactivity and biological effects, making it a valuable compound for specialized applications.
Propriétés
Formule moléculaire |
C18H24O6 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(7-carboxy-4,5-dimethylheptoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O6/c1-12(13(2)9-10-16(19)20)6-5-11-24-18(23)15-8-4-3-7-14(15)17(21)22/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
BBVQMXXDYONAKE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


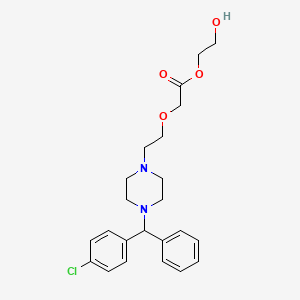
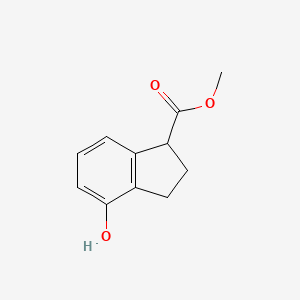
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)

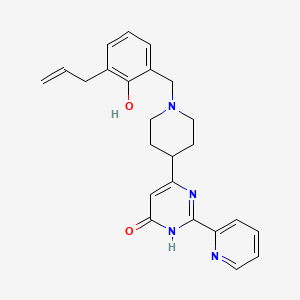
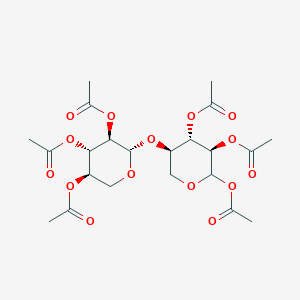
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

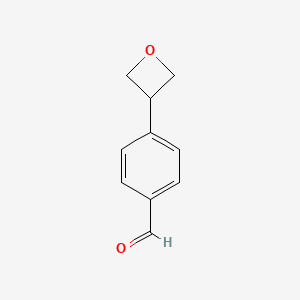
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
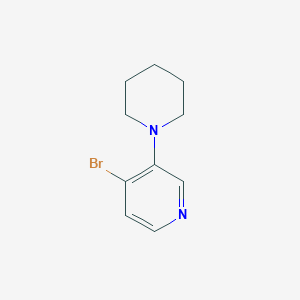
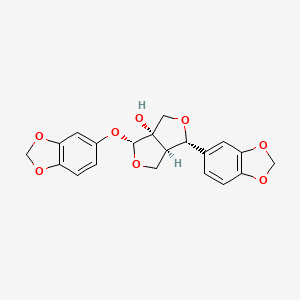
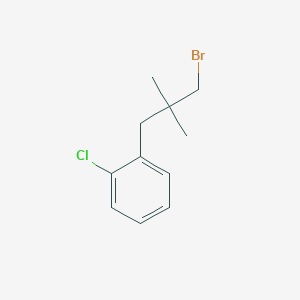
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
